Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate
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Overview
Description
Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate as an enzyme inhibitor involves binding to the active site of the enzyme and preventing its function. As a fluorescent probe, it binds to specific proteins and emits a fluorescent signal upon interaction with other proteins.
Biochemical and Physiological Effects:
Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate has been shown to have low toxicity in vitro and in vivo studies. It has also been found to have a moderate inhibitory effect on carbonic anhydrase and β-lactamase enzymes. Its antimicrobial and anticancer properties are still under investigation.
Advantages and Limitations for Lab Experiments
The advantages of using Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate in lab experiments include its ease of synthesis and low toxicity. However, its moderate inhibitory effect on enzymes may limit its use as an enzyme inhibitor in certain experiments.
Future Directions
For research on Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate include investigating its potential as a fluorescent probe for protein-protein interactions, as well as further exploring its antimicrobial and anticancer properties. Additionally, its use as an enzyme inhibitor in other fields such as agriculture and environmental science can also be explored.
In conclusion, Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate is a chemical compound with potential applications in various fields. Its ease of synthesis and low toxicity make it a promising candidate for further research. Its inhibitory effect on certain enzymes and potential as a fluorescent probe make it a versatile compound with many possible future directions for research.
Synthesis Methods
Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate can be synthesized by reacting 3-chloro-2-hydroxybenzenesulfonyl chloride with benzyl 3-aminopropanoate in the presence of a base. The resulting compound has been characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate has shown potential as an inhibitor of certain enzymes such as carbonic anhydrase and β-lactamase. It has also been studied for its antimicrobial and anticancer properties. Additionally, it has been investigated for its potential as a fluorescent probe for detecting protein-protein interactions.
properties
IUPAC Name |
benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c17-13-7-4-8-14(16(13)20)24(21,22)18-10-9-15(19)23-11-12-5-2-1-3-6-12/h1-8,18,20H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHUYTKGSSAEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCNS(=O)(=O)C2=C(C(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate |
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